molecular formula C17H13FO3 B241365 4-Fluorophenyl (5-methyl-1-benzofuran-3-yl)acetate

4-Fluorophenyl (5-methyl-1-benzofuran-3-yl)acetate

Cat. No. B241365
M. Wt: 284.28 g/mol
InChI Key: ILWGHBJYQBHNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorophenyl (5-methyl-1-benzofuran-3-yl)acetate, also known as 4-FMA, is a synthetic compound that belongs to the family of amphetamines. It is a potent stimulant that is structurally similar to other amphetamines such as MDMA and methamphetamine. 4-FMA is known for its ability to enhance cognitive and physical performance, increase energy levels, and induce euphoria.

Scientific Research Applications

4-Fluorophenyl (5-methyl-1-benzofuran-3-yl)acetate has been used in scientific research to investigate its effects on the central nervous system. It has been found to increase dopamine and serotonin levels in the brain, which are neurotransmitters that are involved in mood regulation and reward processing. 4-Fluorophenyl (5-methyl-1-benzofuran-3-yl)acetate has also been studied for its potential use as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl (5-methyl-1-benzofuran-3-yl)acetate involves the inhibition of the reuptake of dopamine and serotonin in the brain. This results in an increase in the levels of these neurotransmitters, which leads to the stimulation of the central nervous system. The exact mechanism of action of 4-Fluorophenyl (5-methyl-1-benzofuran-3-yl)acetate is not fully understood, but it is believed to involve the activation of the sympathetic nervous system and the release of norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Fluorophenyl (5-methyl-1-benzofuran-3-yl)acetate include increased heart rate, blood pressure, and body temperature. It also leads to the release of glucose and fatty acids into the bloodstream, which provides energy for the body. 4-Fluorophenyl (5-methyl-1-benzofuran-3-yl)acetate has been found to enhance cognitive and physical performance, increase motivation, and induce feelings of euphoria and well-being. However, it can also cause negative side effects such as anxiety, paranoia, and insomnia.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Fluorophenyl (5-methyl-1-benzofuran-3-yl)acetate in lab experiments include its ability to enhance cognitive and physical performance, increase motivation, and induce euphoria. It can also be used to investigate the effects of amphetamines on the central nervous system. However, the limitations of using 4-Fluorophenyl (5-methyl-1-benzofuran-3-yl)acetate in lab experiments include its potential for abuse and the negative side effects that it can cause.

Future Directions

Future research on 4-Fluorophenyl (5-methyl-1-benzofuran-3-yl)acetate could focus on its potential use as a treatment for ADHD and narcolepsy. It could also investigate the long-term effects of 4-Fluorophenyl (5-methyl-1-benzofuran-3-yl)acetate on the central nervous system and its potential for addiction. Additionally, research could explore the synthesis of new compounds that are structurally similar to 4-Fluorophenyl (5-methyl-1-benzofuran-3-yl)acetate but have fewer negative side effects.

Synthesis Methods

The synthesis of 4-Fluorophenyl (5-methyl-1-benzofuran-3-yl)acetate involves the reaction of 4-fluoroacetophenone with 5-methyl-1-benzofuran-3-carboxylic acid in the presence of a catalyst and a reducing agent. The reaction results in the formation of 4-Fluorophenyl (5-methyl-1-benzofuran-3-yl)acetate. The purity of the final product can be increased by recrystallization and chromatography.

properties

Molecular Formula

C17H13FO3

Molecular Weight

284.28 g/mol

IUPAC Name

(4-fluorophenyl) 2-(5-methyl-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C17H13FO3/c1-11-2-7-16-15(8-11)12(10-20-16)9-17(19)21-14-5-3-13(18)4-6-14/h2-8,10H,9H2,1H3

InChI Key

ILWGHBJYQBHNNA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)OC3=CC=C(C=C3)F

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)OC3=CC=C(C=C3)F

Origin of Product

United States

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